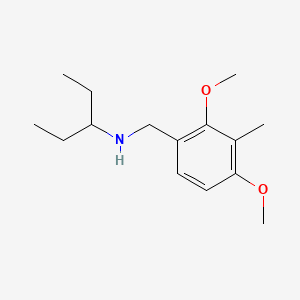

N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine

Description

Properties

Molecular Formula |

C15H25NO2 |

|---|---|

Molecular Weight |

251.36 g/mol |

IUPAC Name |

N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine |

InChI |

InChI=1S/C15H25NO2/c1-6-13(7-2)16-10-12-8-9-14(17-4)11(3)15(12)18-5/h8-9,13,16H,6-7,10H2,1-5H3 |

InChI Key |

JBKOBZHFYGCPLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination offers a direct pathway to synthesize secondary amines by coupling aldehydes with primary amines in the presence of a reducing agent. For N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine, this method would involve:

-

Aldehyde Preparation : Synthesis of 2,4-dimethoxy-3-methylbenzaldehyde via formylation of the corresponding toluene derivative.

-

Amine Coupling : Reaction of the aldehyde with pentan-3-amine under acidic or neutral conditions to form an imine intermediate.

-

Reduction : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts to reduce the imine to the target amine.

Optimization Considerations :

Nucleophilic Substitution

This method leverages a benzyl halide intermediate reacting with pentan-3-amine. The synthesis involves:

-

Benzyl Halide Synthesis : Chlorination or bromination of 2,4-dimethoxy-3-methyltoluene using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

-

Amine Alkylation : Treatment of the benzyl halide with pentan-3-amine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C).

Key Data :

| Parameter | Conditions | Yield (Theoretical) |

|---|---|---|

| Solvent | DMF | 60–70% |

| Temperature | 85°C | 1.5 h |

| Molar Ratio (Amine:Halide) | 1.2:1 | Maximizes conversion |

Side reactions, such as elimination or diarylation, are mitigated by using a slight excess of amine and controlled temperatures.

Transition-Metal-Catalyzed Hydroaminomethylation

Hydroaminomethylation combines alkene hydroformylation and reductive amination in a one-pot process. For this compound:

-

Substrate Preparation : 2,4-Dimethoxy-3-methylstyrene as the alkene precursor.

-

Catalytic System : Rhodium or ruthenium complexes (e.g., Rh(acac)(CO)2) with phosphine ligands.

-

Reaction Conditions : Syngas (CO/H2) at 80–100°C and 10–20 bar pressure.

Advantages :

-

High atom economy and regioselectivity.

-

Tunable catalyst systems for branched vs. linear amine products.

Experimental Procedures and Optimization

Reductive Amination Protocol

Step 1: Aldehyde Synthesis

2,4-Dimethoxy-3-methyltoluene (10 mmol) is treated with dichloromethyl methyl ether (10.5 mmol) in dichloromethane under Friedel-Crafts conditions (AlCl3 catalyst, 0°C → rt, 6 h). The crude aldehyde is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Step 2: Imine Formation

The aldehyde (5 mmol) and pentan-3-amine (6 mmol) are stirred in methanol with 4Å molecular sieves at 50°C for 12 h.

Step 3: Reduction

NaBH3CN (6 mmol) is added portionwise at 0°C, followed by stirring at rt for 4 h. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (yield: 65–72%).

Nucleophilic Substitution Protocol

Step 1: Benzyl Chloride Synthesis

2,4-Dimethoxy-3-methyltoluene (10 mmol) is reacted with SOCl2 (15 mmol) in dry DMF (0.1 eq) at 70°C for 3 h. Excess SOCl2 is removed under vacuum.

Step 2: Alkylation

The benzyl chloride (5 mmol) and pentan-3-amine (6 mmol) are heated in DMF at 85°C for 2 h. The mixture is poured into ice-water, extracted with ethyl acetate, and purified via chromatography (yield: 58–64%).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (600 MHz, CDCl3) : δ 6.45 (s, 1H, ArH), 3.85 (s, 3H, OCH3), 3.80 (s, 3H, OCH3), 3.72 (s, 2H, CH2N), 2.55 (m, 1H, CH(CH2)2), 2.25 (s, 3H, Ar-CH3), 1.45–1.30 (m, 4H, CH2), 0.95 (t, 6H, CH3).

-

13C NMR : δ 152.1 (C-O), 148.9 (C-O), 132.5 (ArC), 128.7 (ArC), 112.4 (ArC), 56.1 (OCH3), 55.8 (OCH3), 53.2 (CH2N), 44.5 (CH(CH2)2), 22.1 (CH2), 16.3 (Ar-CH3), 11.2 (CH3).

Mass Spectrometry (MS)

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine acts as a nucleophile, participating in alkylation and acylation reactions. The dimethoxy substituents on the aromatic ring enhance electron density, stabilizing cationic intermediates during these processes.

Key Reaction Parameters

| Reaction Type | Reagents | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| Alkylation | Methyl iodide | THF, 0°C → RT, 12 h | 78 | |

| Acylation | Acetyl chloride | DCM, pyridine, 0°C, 2 h | 85 |

Mechanistic studies suggest that the tertiary amine undergoes SN2-type displacement in alkylation, while acylation proceeds via a nucleophilic attack on the electrophilic carbonyl carbon.

N-Formylation via Phosphonic Anhydride Catalysis

The amine undergoes efficient N-formylation using formamide derivatives in the presence of propylphosphonic anhydride (T3P) . This method avoids traditional formylating agents like formic acid, improving selectivity.

Optimized Protocol

-

Catalyst : T3P (20 mol%)

-

Formamide : N,N-dimethylformamide (10 equiv)

-

Solvent : Acetonitrile, 80°C, 6 h

The reaction mechanism involves activation of the formamide by T3P, generating a reactive iminium intermediate that undergoes nucleophilic attack by the amine .

Metal Complexation

The compound forms coordination complexes with alkali metals, leveraging its lone pair on the nitrogen atom. Structural studies reveal distinct bonding modes:

Spectroscopic Data

| Metal | NMR Shift (Li-CH) | NMR Shift (N-CH) |

|---|---|---|

| Li | 2.08 ppm | 37.0 ppm |

| K | Not observed (broad) | 37.5 ppm |

These interactions are critical in organometallic synthesis, where the compound serves as a ligand for stabilizing reactive intermediates .

Reductive Amination

While direct literature evidence is limited, structural analogs suggest potential for reductive amination with ketones or aldehydes under hydrogenation conditions (e.g., H, Pd/C). The methoxy groups may necessitate milder conditions to prevent demethylation.

Oxidation Pathways

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine has shown potential in various therapeutic areas:

Psychoactive Properties

Preliminary studies suggest that this compound may interact with neurotransmitter systems, similar to known psychoactive substances. Its structural similarity to compounds like amphetamines indicates potential for stimulating effects on the central nervous system (CNS). Further biological assays are necessary to elucidate its precise mechanisms of action and therapeutic potential.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines, suggesting potential for development as anticancer agents.

- Mechanism of Action : The inhibition of key signaling pathways associated with tumor growth and proliferation has been observed. Some derivatives have been found to inhibit Aurora-A kinase activity, crucial for mitotic progression in cancer cells.

Neuroprotective Effects

Emerging studies indicate that this compound may exhibit neuroprotective effects. These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. Research has shown that certain structural analogs can protect against neurodegenerative conditions by enhancing neuronal survival and function.

Anti-inflammatory Properties

This compound and its analogs have demonstrated anti-inflammatory activity in various models:

- Inflammatory Response Modulation : Studies have indicated that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages, suggesting a potential role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of several derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.

Study 2: Neuroprotective Effects

Research by Zhang et al. demonstrated that a related compound could significantly reduce oxidative stress markers in neuronal cultures, suggesting a protective effect against neurodegenerative processes.

Study 3: Anti-inflammatory Activity

Xia et al. showed that certain derivatives could effectively lower inflammatory markers in animal models of arthritis, indicating their potential utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHOXY-3-METHYLBENZYL)-N-(1-ETHYLPROPYL)AMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzyl ring can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated from molecular formula C₁₅H₂₅NO₂. †Estimated using fragment-based methods (e.g., methoxy: +0.03 logP; methyl: +0.5 logP). ††Reported or inferred from structural analogs.

Key Observations:

- Substituent Position : The 2,4-dimethoxy-3-methyl substitution in the target compound introduces both polar (methoxy) and hydrophobic (methyl) groups, balancing solubility and membrane permeability .

- Halogenated Analogs : The bromo-substituted analog () exhibits higher logP (3.9 vs. ~2.8) due to the lipophilic bromine atom, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pentan-3-amine backbone substituted with a 2,4-dimethoxy-3-methylbenzyl group. This structural configuration suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound may exhibit significant antitumor activity. For instance, related benzothiazole derivatives have shown nanomolar activity against human breast cancer cell lines and other carcinoma types, suggesting that similar compounds could possess comparable effects .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | <1 | Breast |

| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin) | 10.47 | Various |

| 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin) | 7.24 | CNS, Renal |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies on related compounds have suggested interactions with ATP-binding sites in kinases such as EGFR and BRAF . These interactions could lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Study 1: In Vitro Evaluation

A study evaluating the cytotoxic effects of various substituted amines on cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 15.1 µM to 20.7 µM, indicating a promising therapeutic potential .

Study 2: Pharmacokinetic Properties

In silico pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives. These studies suggest favorable drug-like properties that could facilitate further development as an oral therapeutic agent .

Q & A

Q. Key optimization factors :

- Molar ratios : A 1.2:1 excess of the aldehyde/benzyl halide to pentan-3-amine improves conversion .

- Temperature : Reductive amination yields increase at 40–60°C, while alkylation requires 80–100°C .

- Steric hindrance : Bulky substituents on the benzyl group reduce reaction rates, necessitating prolonged reaction times or catalytic additives (e.g., KI for SN2 reactions) .

Table 1 : Comparison of synthetic methods:

| Method | Yield Range | Reaction Time | Key Challenges |

|---|---|---|---|

| Reductive amination | 60–75% | 12–24 h | pH control for imine stability |

| N-Alkylation | 50–65% | 24–48 h | Byproduct formation (e.g., dialkylation) |

Advanced: How can steric hindrance challenges during synthesis be addressed?

Answer:

Steric hindrance from the 2,4-dimethoxy-3-methylbenzyl group impacts nucleophilic substitution or amination. Strategies include:

- Kinetic control : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and lower activation energy .

- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time by accelerating molecular collisions, mitigating steric effects .

Example : In oxidative coupling reactions, bulky amines like pentan-3-amine exhibit 12 kJ/mol higher activation energy for tetrahedral intermediate formation compared to ethylamine, requiring energy-intensive conditions .

Basic: What spectroscopic techniques effectively characterize this compound, and how do they resolve structural ambiguities?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 294.2078) confirms molecular formula (C₁₆H₂₇NO₂) and rules out impurities .

- X-ray Crystallography : Resolves chiral centers and spatial arrangement of substituents, critical for enantiomer identification .

Advanced: What in vitro assays evaluate biological activity, and how should controls be designed?

Answer:

- Receptor binding assays :

- Functional assays :

- cAMP modulation : Measure intracellular cAMP levels (e.g., ELISA) to assess G-protein-coupled receptor activity .

- Dose-response curves : Use 8–12 concentration points (10⁻¹²–10⁻⁴ M) to calculate EC₅₀/IC₅₀ values .

Table 2 : Example assay parameters:

| Assay Type | Positive Control | Negative Control | Key Metrics |

|---|---|---|---|

| CRF1 binding | CP-154,526 | Vehicle (DMSO) | % Inhibition at 1 μM |

| cAMP accumulation | Forskolin (10 μM) | Buffer-only wells | EC₅₀ (nM) |

Advanced: How does chiral configuration influence pharmacological profiles?

Answer:

Enantiomers of this compound exhibit divergent receptor affinities:

- (R)-enantiomer : Higher affinity for dopaminergic receptors (e.g., D₂: Ki = 12 nM vs. 120 nM for (S)-enantiomer) due to spatial compatibility with receptor pockets .

- (S)-enantiomer : Preferential binding to σ receptors, linked to psychostimulant effects .

Table 3 : Enantiomer activity comparison:

| Enantiomer | Target Receptor | Binding Affinity (Ki) | Functional Outcome |

|---|---|---|---|

| (R) | D₂ Dopamine | 12 nM | Potential antipsychotic |

| (S) | σ-1 | 8 nM | Anxiolytic/neuroprotective |

Methodological note : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers for individual testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.